![molecular formula C27H21NO6S B2499147 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate CAS No. 578732-41-9](/img/structure/B2499147.png)
3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate" is a derivative that combines the structural motifs of coumarin and benzothiazole, which are known for their biological activities. Coumarin and thiazole derivatives have been extensively studied due to their antimicrobial properties and potential pharmaceutical applications .
Synthesis Analysis
The synthesis of related coumarin-thiazole derivatives typically involves multi-step reactions that may include the formation of azidinium salts, cycloaddition reactions, and the use of catalysts or reagents such as triethylamine . For instance, the synthesis of tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles was achieved through a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of thiazole derivatives in forming complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of coumarin-thiazole derivatives is often confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) . The stereochemistry of these compounds can be elucidated through detailed NMR analysis and, in some cases, single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
Coumarin-thiazole derivatives exhibit a range of chemical reactivities. For example, the thermolysis of certain benzo[d]thiazolines can generate nucleophilic carbenes, which can be trapped by electrophilic compounds . Additionally, the cycloaddition reactions of benzothiazolium salts with nitrochromenes have been shown to proceed with high diastereoselectivity, forming complex polycyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin-thiazole derivatives can be influenced by their incorporation into polymers. For instance, the addition of these derivatives to polyurethane varnishes has been shown to enhance antimicrobial effects without compromising the physical and mechanical properties of the coatings . Furthermore, the molecular modeling studies of these compounds suggest that they are biologically safe and comply with Lipinski's rule of five, indicating good drug-like properties .
科学的研究の応用
Antioxidant Activity
- The compound has been used in the synthesis of derivatives with significant antioxidant activities. A study demonstrated that these derivatives could exhibit high antioxidant activities, with scavenging activity reaching up to 80% at certain concentrations (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antitumor Activity
- This compound has been utilized in the synthesis of novel chromenones bearing a benzothiazole moiety, which exhibited significant antitumor activities against various cancer cell lines, including lung and colon cancer cells (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).
Cytotoxic Activity
- Research has shown the successful synthesis of thiazole derivatives bearing a coumarin nucleus, with some compounds demonstrating potent cytotoxic activity against human cell lines (Gomha & Khalil, 2012).
Antimicrobial Activity in Coatings
- A study highlighted the use of a coumarin thiazole derivative in antimicrobial polyurethane coatings, showing that it could impart significant antimicrobial properties when incorporated into polymers (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Chemosensor for Anions
- Some derivatives of this compound have been used as chemosensors for cyanide anions, showing significant changes in color and fluorescence upon interaction, which can be observed with the naked eye (Wang et al., 2015).
Antibacterial Agents
- Novel analogs of the compound were synthesized and evaluated for their antibacterial activity, showing promising results against various bacteria, including Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
特性
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO6S/c1-4-15-11-17-22(13-21(15)34-27(30)16-9-10-20(31-2)23(12-16)32-3)33-14-18(25(17)29)26-28-19-7-5-6-8-24(19)35-26/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRIWRDUNUBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC(=C(C=C3)OC)OC)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)
![2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499068.png)
![5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2499069.png)
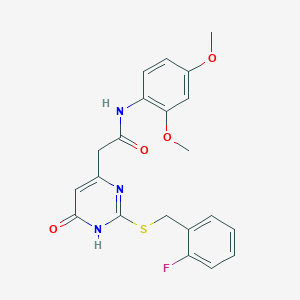
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2499071.png)
![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)
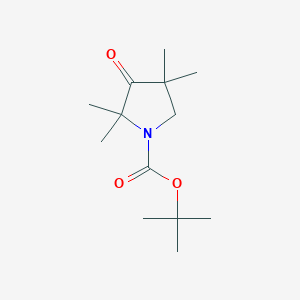
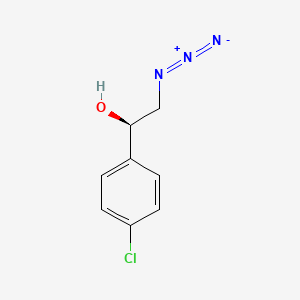
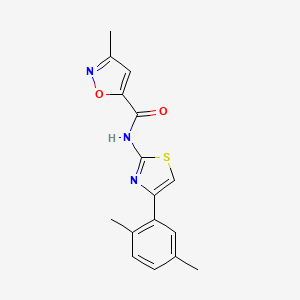
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)
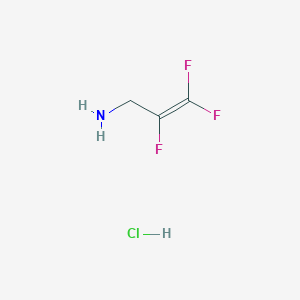
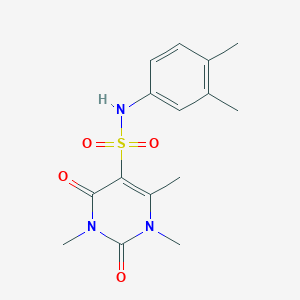
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2499085.png)
![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)